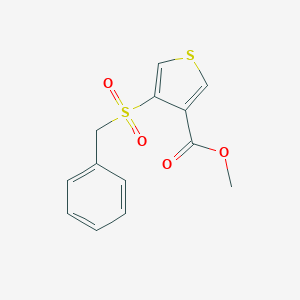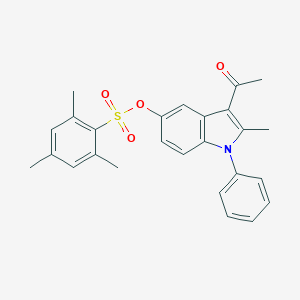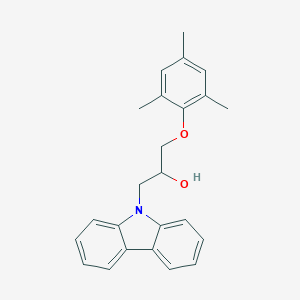
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of certain genes and proteins.
Biochemical and Physiological Effects
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to have anti-inflammatory effects by regulating the expression of certain cytokines and chemokines. It has also been shown to have antimicrobial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also been shown to have low toxicity and good solubility in various solvents. However, it also has some limitations, such as its poor stability under certain conditions and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. One potential direction is to investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a drug candidate for other diseases such as diabetes and cardiovascular disease. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Méthodes De Synthèse
The synthesis of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide. The resulting product is then treated with benzylsulfonyl chloride to yield Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. This method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the growth of tumor cells and induce apoptosis. Moreover, it has been reported to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H12O4S2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
methyl 4-benzylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12O4S2/c1-17-13(14)11-7-18-8-12(11)19(15,16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
CNJFRTYVZNYCPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)

